4-chloro-N-(2-methoxyethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.0226421 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the prominent applications involves the synthesis of derivatives that act as potent inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. Studies such as those conducted by Gul et al. (2016) have synthesized sulphonamide derivatives that showed significant inhibitory effects on cytosolic carbonic anhydrase I and II, demonstrating potential in designing inhibitors for therapeutic purposes (Gul et al., 2016).
Cognitive Enhancement
Another application is in the development of selective antagonists for receptors involved in cognitive processes. For instance, SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, suggesting its utility in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Antifungal Activity
Derivatives of benzenesulfonamide have also been explored for their antifungal properties. Gupta and Halve (2015) synthesized novel azetidin-2-ones exhibiting potent antifungal activity against Aspergillus niger and Aspergillus flavus, highlighting their potential in addressing fungal infections (Gupta & Halve, 2015).
Photodynamic Therapy for Cancer Treatment
The development of new photosensitizers for photodynamic therapy, a treatment for cancer, is another significant application. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, demonstrating their potential as effective photosensitizers for cancer treatment (Pişkin et al., 2020).
Antiproliferative Agents
Research into antiproliferative agents against various cancer cell lines has also incorporated benzenesulfonamide derivatives. Bouissane et al. (2006) identified compounds with potent activity against L1210 murine leukemia cells, offering insights into developing new anticancer agents (Bouissane et al., 2006).
Properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBWDXZLRCYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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